![molecular formula C10H13NO B2814152 (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 168903-23-9](/img/structure/B2814152.png)
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It may also discuss any challenges encountered during the synthesis and how they were overcome .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography and electron diffraction can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be studied. This could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthetic Chemistry Applications
- Synthetic Methodologies and Tautomerism Studies : Research focused on synthetic strategies and tautomerism of N-Methoxy-amines reveals insights into reaction mechanisms and product selectivity, which are crucial for developing novel synthetic routes for complex molecules (Roggen & Gundersen, 2008).
Medicinal Chemistry and Pharmacology
- Antimicrobial and Anticoccidial Activity : Studies on the synthesis of compounds related to methoxamine and their biological evaluation have demonstrated potential antimicrobial and anticoccidial activities, suggesting their use in developing new therapeutic agents (Georgiadis, 1976).
- Investigations into Monoamine Oxidase Inhibitors : The transformation of heterocyclic compounds into monoamine oxidase inhibitors through N-methylation illustrates the importance of structural modifications in enhancing biological activity and specificity (Ding & Silverman, 1993).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIPIBKCOYHFK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@@H]2N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine |
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